6-benzyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
Overview
Description
6-Benzyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with the molecular formula C26H20O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method starts with the preparation of the furochromene core, followed by the introduction of the benzyl and methoxyphenyl groups. Key steps include:
Formation of the Furochromene Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-hydroxyacetophenone derivatives and aldehydes under acidic or basic conditions.
Benzylation and Methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
6-Benzyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-benzyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in cell proliferation and survival, such as kinases and proteases.
Induction of Apoptosis: It can induce programmed cell death in cancer cells by activating apoptotic pathways.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or inhibit essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one: Similar structure but with a methyl group instead of a methoxy group.
7-Hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one: A simpler structure with a hydroxy group instead of the furochromene core.
Uniqueness
6-Benzyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern and the presence of both benzyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
6-benzyl-3-(4-methoxyphenyl)-5-methylfuro[3,2-g]chromen-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O4/c1-16-20-13-22-23(18-8-10-19(28-2)11-9-18)15-29-24(22)14-25(20)30-26(27)21(16)12-17-6-4-3-5-7-17/h3-11,13-15H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPIOUGJXXICPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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